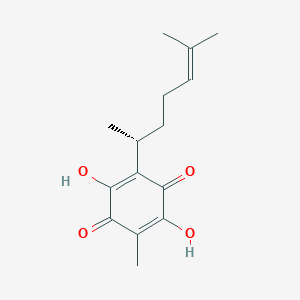

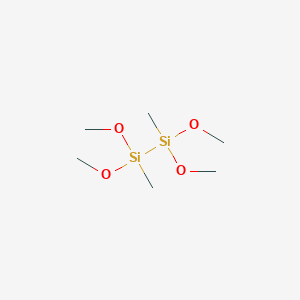

1,1,2,2-Tetramethoxy-1,2-dimethyldisilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Meiact, also known as cefditoren pivoxil, is a third-generation oral cephalosporin antibiotic. It is effective against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. Meiact is commonly used to treat bacterial infections such as acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cefditoren pivoxil involves multiple steps, starting from the cephem nucleusThese modifications enhance the compound’s activity against Gram-negative organisms, stability against beta-lactamases, and oral bioavailability .

Industrial Production Methods: Industrial production of cefditoren pivoxil typically involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is formulated into tablets or other dosage forms for oral administration .

Analyse Chemischer Reaktionen

Reaktionstypen: Cefditoren Pivoxil unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution. Die Hydrolyse der Pivoxil-Estergruppe während der Absorption wandelt den Prodrug in seine aktive Form, Cefditoren, um .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Esterasen im Dünndarm hydrolysieren die Pivoxil-Estergruppe.

Oxidation: Oxidationsmittel können die Thiazolringe modifizieren.

Substitution: Nukleophile Substitutionsreaktionen können an der Aminothiazolgruppe auftreten.

Hauptprodukte: Das Hauptprodukt der Hydrolyse ist Cefditoren, das durch Hemmung der bakteriellen Zellwandsynthese eine antibakterielle Wirkung zeigt .

Wissenschaftliche Forschungsanwendungen

Cefditoren Pivoxil hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Beta-Lactamase-Resistenz und die Entwicklung neuer Antibiotika zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf die bakterielle Zellwandsynthese und Resistenzmechanismen.

Medizin: Weit verbreitet in klinischen Studien, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener bakterieller Infektionen zu bewerten.

Industrie: In der pharmazeutischen Industrie für die Entwicklung neuer Cephalosporin-Antibiotika eingesetzt

5. Wirkmechanismus

Die bakterizide Aktivität von Cefditoren resultiert aus der Hemmung der Zellwandsynthese durch seine Affinität zu Penicillin-bindenden Proteinen. Diese Hemmung stört die Synthese von Peptidoglycan, einem essentiellen Bestandteil der bakteriellen Zellwand, was zu Zelllyse und -tod führt. Cefditoren ist in Gegenwart verschiedener Beta-Lactamasen stabil, was seine Wirksamkeit gegen resistente Bakterienstämme erhöht .

Ähnliche Verbindungen:

Cefuroxim: Ein weiteres Cephalosporin mit einem ähnlichen Wirkungsspektrum, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Cefdinir: Ein Cephalosporin der dritten Generation mit vergleichbarer antibakterieller Aktivität, aber unterschiedlichen Resistenzprofilen.

Cefpodoxim: Ähnlich im Spektrum, aber mit unterschiedlicher Stabilität gegenüber Beta-Lactamasen

Einzigartigkeit: Cefditoren Pivoxil ist einzigartig aufgrund seiner hohen Stabilität gegenüber Beta-Lactamasen und seines ausgewogenen antimikrobiellen Spektrums, das wichtige Krankheitserreger von ambulant erworbenen Infektionen der unteren Atemwege umfasst. Seine Pivoxil-Estergruppe verbessert die orale Bioverfügbarkeit, was es zur bevorzugten Wahl für die orale Verabreichung macht .

Wirkmechanismus

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. Cefditoren is stable in the presence of various beta-lactamases, which enhances its effectiveness against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Cefuroxime: Another cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Cefdinir: A third-generation cephalosporin with comparable antibacterial activity but different resistance profiles.

Cefpodoxime: Similar in spectrum but with different stability against beta-lactamases

Uniqueness: Cefditoren pivoxil is unique due to its high stability against beta-lactamases and its balanced antimicrobial spectrum, which includes major pathogens of community-acquired lower-respiratory tract infections. Its pivoxil ester group enhances oral bioavailability, making it a preferred choice for oral administration .

Eigenschaften

CAS-Nummer |

18107-32-9 |

|---|---|

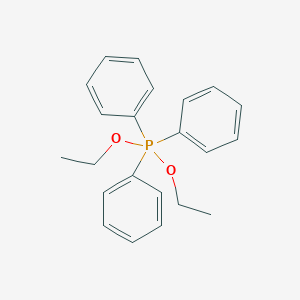

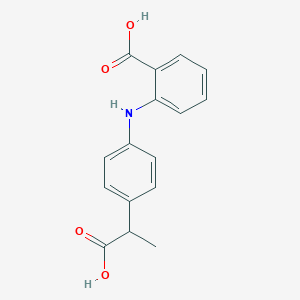

Molekularformel |

C6H18O4Si2 |

Molekulargewicht |

210.37 g/mol |

IUPAC-Name |

[dimethoxy(methyl)silyl]-dimethoxy-methylsilane |

InChI |

InChI=1S/C6H18O4Si2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-6H3 |

InChI-Schlüssel |

BOXVSHDJQLZMFJ-UHFFFAOYSA-N |

SMILES |

CO[Si](C)(OC)[Si](C)(OC)OC |

Kanonische SMILES |

CO[Si](C)(OC)[Si](C)(OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.